N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as Z1456467176, has been identified as a potential antagonist of P2X7R . It was found through virtual screening and bound to the drug-binding pocket .
Molecular Structure Analysis
The molecular structure of this compound allows it to bind to the drug-binding pocket of P2X7R, acting as a potential antagonist . Further details about its molecular structure are not provided in the available resources.Chemical Reactions Analysis
In functional assays, the compound exhibited a stable and significant inhibitory effect on P2X7R function when ATP- or BzATP-induced P2X7R function was assessed .Applications De Recherche Scientifique
Quantum Chemical Studies
- A study focused on the quantum chemical properties of a similar compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (bicalutamide), used for prostate cancer treatment. It examined the steric energy and the most energetically favorable conformation using ArgusLab software, contributing to understanding the drug's interaction with androgen receptors (Otuokere & Amaku, 2015).
Pharmacokinetics and Metabolism
- Research on S-1, a compound structurally related to the query compound, demonstrated its pharmacokinetics and metabolism in rats. The study provided insights into the compound's absorption, clearance, distribution, and metabolism, which are crucial for understanding its therapeutic potential (Wu et al., 2006).
Synthesis and Impurity Analysis
- A study detailed the synthesis process of an impurity found in Sulfamethizole, a similar antibacterial compound. Understanding these impurities is vital for ensuring drug purity and safety (Talagadadeevi et al., 2012).
Crystal Structure and Biological Activity
- Research on the synthesis, crystal structure, and biological activity of a related compound provided insights into its potential antimicrobial properties. Such studies are essential for the development of new therapeutic agents (Bai et al., 2012).
Synthesis and Structure-Activity Relationship
- The synthesis and evaluation of various N-substituted propanamide derivatives were studied, highlighting their muscle relaxant and anticonvulsant activities. This research contributes to the development of new drugs for neurological disorders (Tatee et al., 1986).
Anticancer Activity
- A study on the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds revealed their potential as anticancer agents. This research is pivotal in discovering new treatments for various cancers (El Rayes et al., 2019).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Z1456467176, is the P2X7 receptor (P2X7R) . P2X7R is a key player in the activation of the NLRP3 inflammasome, a central process in initiating gout flares .
Mode of Action
Z1456467176 acts as an allosteric inhibitor of P2X7R . It binds to the drug-binding pocket of P2X7R, thereby acting as a potential antagonist . This binding inhibits the unique conformational rearrangement of P2X7R upon ATP binding, which is critical for the activation of the NLRP3 inflammasome .
Biochemical Pathways
The compound’s action affects the NLRP3-caspase-1-IL-1β pathway . In the presence of ATP, Z1456467176 blocks ATP-induced activation of this pathway . This inhibition disrupts the downstream effects of the pathway, including the activation of the NLRP3 inflammasome, a key event in the initiation of gout flares .
Pharmacokinetics
Its efficacy in reducing gouty joint inflammation in rats suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Z1456467176 exerts promising effects in reducing gouty joint inflammation . By inhibiting the activation of the NLRP3 inflammasome, it facilitates the remission of MSU crystal-induced gout inflammation .
Action Environment
This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of ATP and other factors in the biochemical environment .
Analyse Biochimique
Biochemical Properties
The compound N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride interacts with the P2X7 receptor . The P2X7 receptor is a key player in the activation of the NLRP3 inflammasome, a process central to initiating gout flares .
Cellular Effects
In functional assays, ATP- or BzATP-induced P2X7R function was assessed in HEK-293T cells in vitro overexpressing hP2X7R and macrophages . This compound exhibited a stable and significant P2X7R inhibitory effect .
Molecular Mechanism
This compound blocks ATP-induced activation of the NLRP3-caspase-1-IL-1β pathway . Molecular docking and molecular dynamics simulation studies showed that the P27XR protein conformation was remodeled by this compound .
Dosage Effects in Animal Models
In MSU crystal-induced gout, the presence and involvement of ATP were confirmed. This compound exerted promising effects in reducing gouty joint inflammation in rats .
Propriétés
IUPAC Name |
N-[3-(2-aminoethylsulfamoyl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S.ClH/c1-13(10-14-4-2-5-15(11-14)19(20,21)22)18(26)25-16-6-3-7-17(12-16)29(27,28)24-9-8-23;/h2-7,11-13,24H,8-10,23H2,1H3,(H,25,26);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUMBUFWWOATNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.